molecular formula C17H18ClN3 B13395929 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine;hydrochloride

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine;hydrochloride

Cat. No.: B13395929
M. Wt: 299.8 g/mol
InChI Key: VWEKCDTXUUPBNA-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a tetrahydronaphthalene moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 2-chlorobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from suitable solvents to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated benzimidazole derivatives.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the serotonin 7 (5-HT7) receptor, which plays a role in various physiological processes . The compound binds to the receptor, activating downstream signaling pathways that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine stands out due to its unique combination of a benzimidazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor agonist makes it a valuable compound for research in neuropharmacology and related fields.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H

InChI Key

VWEKCDTXUUPBNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl

Origin of Product

United States

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